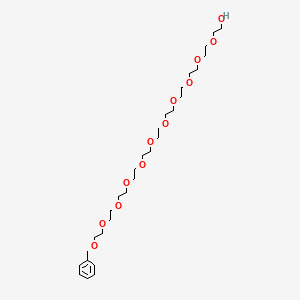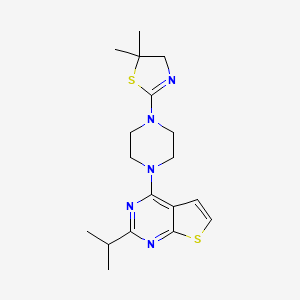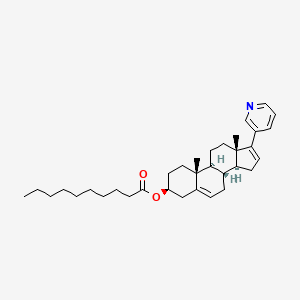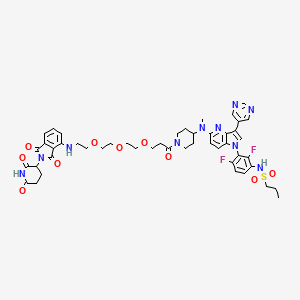
MALT1 paracaspase inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MALT1 paracaspase inhibitor 3 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for the activation and proliferation of lymphocytes. This compound has gained significant attention due to its potential therapeutic applications in treating various autoimmune diseases and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MALT1 paracaspase inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: MALT1 paracaspase inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are then tested for their biological activity to identify the most potent and selective inhibitors .
Applications De Recherche Scientifique
MALT1 paracaspase inhibitor 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of MALT1 inhibitors. In biology, it helps elucidate the role of MALT1 in various cellular processes, including immune cell activation and proliferation .
In medicine, this compound is being investigated for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain types of cancer, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia . In the industry, it is used in drug discovery and development programs to identify new therapeutic agents targeting the NF-κB signaling pathway .
Mécanisme D'action
MALT1 paracaspase inhibitor 3 exerts its effects by binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of downstream substrates, such as B-cell lymphoma 10 (BCL10), which is essential for the activation of the NF-κB signaling pathway . By blocking this pathway, this compound reduces the activation and proliferation of immune cells, leading to decreased inflammation and tumor growth .
Comparaison Avec Des Composés Similaires
MALT1 paracaspase inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include other MALT1 inhibitors, such as MI-2 and Z-VRPR-fmk, which also target the proteolytic activity of MALT1 . this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Conclusion
This compound is a potent and selective inhibitor of MALT1, with significant potential for therapeutic applications in autoimmune diseases and cancer. Its unique mechanism of action and high efficacy make it a valuable tool for scientific research and drug development.
Propriétés
Formule moléculaire |
C24H34BrFN6O4 |
|---|---|
Poids moléculaire |
569.5 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-2-[(4-bromobenzoyl)amino]-3-methylbutanoyl]-N-[(3R)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H34BrFN6O4/c1-14(2)20(31-21(34)15-7-9-16(25)10-8-15)23(36)32-12-4-6-18(32)22(35)30-17(19(33)13-26)5-3-11-29-24(27)28/h7-10,14,17-18,20H,3-6,11-13H2,1-2H3,(H,30,35)(H,31,34)(H4,27,28,29)/t17-,18-,20-/m1/s1 |
Clé InChI |
QZOFLKQMJMFUCU-QWFCFKBJSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)




![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)

![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)

![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
